molecular formula C10H9ClO4 B13222765 (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid CAS No. 1050910-10-5

(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid

Cat. No.: B13222765
CAS No.: 1050910-10-5
M. Wt: 228.63 g/mol
InChI Key: YLVHQGQCPIKTTM-UHFFFAOYSA-N
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Description

(6-Chloro-4H-1,3-benzodioxin-8-yl)acetic acid is a halogenated benzodioxin derivative characterized by a dioxin-like bicyclic aromatic core substituted with a chlorine atom at position 6 and an acetic acid group at position 8 . Key properties include:

  • Molecular formula: Likely C₁₀H₉ClO₄ (inferred from analogs).
  • Reactivity: The chlorine atom enhances electrophilicity, enabling interactions with biological targets (e.g., enzymes, receptors). The acetic acid group facilitates esterification and ionic interactions .
  • The compound’s polarity is moderated by the acetic acid moiety, influencing solubility in aqueous and organic phases .

Properties

CAS No.

1050910-10-5

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

2-(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid

InChI

InChI=1S/C10H9ClO4/c11-8-1-6(3-9(12)13)10-7(2-8)4-14-5-15-10/h1-2H,3-5H2,(H,12,13)

InChI Key

YLVHQGQCPIKTTM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CC(=O)O)OCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid typically involves the reaction of 6-chloro-2,4-dihydro-1,3-benzodioxin with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The acetic acid group participates in classical acid-catalyzed and coupling reactions:

a. Esterification
Reaction with alcohols in the presence of dehydrating agents (e.g., DCC) yields esters. For example:

 6 chloro 4H 1 3 benzodioxin 8 yl acetic acid+R OHDCC 6 chloro 4H 1 3 benzodioxin 8 yl acetate ester+H2O\text{ 6 chloro 4H 1 3 benzodioxin 8 yl acetic acid}+\text{R OH}\xrightarrow{\text{DCC}}\text{ 6 chloro 4H 1 3 benzodioxin 8 yl acetate ester}+\text{H}_2\text{O}

This method is analogous to protocols used for fluorinated analogs.

b. Amidation
Coupling with amines via reagents like HBTU produces amides. For instance:

 6 chloro 4H 1 3 benzodioxin 8 yl acetic acid+R NH2HBTU Et3N 6 chloro 4H 1 3 benzodioxin 8 yl acetamide\text{ 6 chloro 4H 1 3 benzodioxin 8 yl acetic acid}+\text{R NH}_2\xrightarrow{\text{HBTU Et}_3\text{N}}\text{ 6 chloro 4H 1 3 benzodioxin 8 yl acetamide}

Similar methodologies were employed in synthesizing sulfonamide derivatives .

Benzodioxin Ring Reactivity

The chlorine atom at position 6 directs electrophilic substitution reactions:

Reaction Type Conditions Site of Substitution Outcome
NitrationHNO₃, H₂SO₄, 0°CPosition 5Nitro derivatives with retained Cl
BrominationBr₂, FeBr₃Position 5Bromo-substituted analogs
Suzuki CouplingPd catalyst, aryl boronic acidPosition 5Biaryl derivatives

The chlorine’s electron-withdrawing effect enhances electrophilic substitution at the meta position, as observed in related chlorinated heterocycles .

Cyclization Reactions

Under acidic conditions, the compound undergoes intramolecular cyclization:

 6 chloro 4H 1 3 benzodioxin 8 yl acetic acidpolyphosphoric acid 120 Cbenzofuran fused derivatives\text{ 6 chloro 4H 1 3 benzodioxin 8 yl acetic acid}\xrightarrow{\text{polyphosphoric acid 120 C}}\text{benzofuran fused derivatives}

This parallels the synthesis of quinolone derivatives from N-aryl-β-alanines .

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times. For example, esterification under microwave conditions reduces processing from hours to minutes, improving yields.

Comparative Reactivity with Halogenated Analogs

Chlorine’s influence on reactivity is distinct compared to other halogens:

Halogen Electrophilicity Reaction Rate (vs. Cl) Key Product Differences
FLowerSlowerReduced lipophilicity
BrHigherFasterEnhanced cross-coupling activity
ClModerateBaselineOptimal balance of reactivity/stability

Chlorine’s moderate electron-withdrawing effect balances reactivity and stability, making it preferable for pharmaceutical intermediates .

Redox Reactions

Oxidation
The acetic acid side chain can be oxidized to a ketone using KMnO₄ under acidic conditions:

 6 chloro 4H 1 3 benzodioxin 8 yl acetic acidKMnO4,H+ 6 chloro 4H 1 3 benzodioxin 8 yl acetone\text{ 6 chloro 4H 1 3 benzodioxin 8 yl acetic acid}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{ 6 chloro 4H 1 3 benzodioxin 8 yl acetone}

Reduction
LiAlH₄ reduces the carboxylic acid to a primary alcohol:

 6 chloro 4H 1 3 benzodioxin 8 yl acetic acidLiAlH4 6 chloro 4H 1 3 benzodioxin 8 yl ethanol\text{ 6 chloro 4H 1 3 benzodioxin 8 yl acetic acid}\xrightarrow{\text{LiAlH}_4}\text{ 6 chloro 4H 1 3 benzodioxin 8 yl ethanol}

Mechanistic Insights

  • Electrophilic Substitution : Chlorine deactivates the ring but directs incoming electrophiles to the meta position via resonance stabilization .

  • Cyclization Pathways : Acidic conditions protonate the carboxylic acid, facilitating nucleophilic attack on the benzodioxin ring .

Scientific Research Applications

(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid is a synthetic organic compound featuring a benzodioxin moiety and an acetic acid functional group. It has a molecular formula of C₁₀H₉ClO₄ and a molecular weight of approximately 228.63 g/mol. The chlorine in the benzodioxin ring enhances its chemical reactivity and biological activity.

Scientific Research Applications

(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid serves as a building block in synthesizing complex molecules in organic chemistry. Its applications span various fields:

  • Organic Synthesis: It is utilized for synthesizing more complex molecules. The compound's functional groups facilitate further derivatization in synthetic organic chemistry. Controlled synthesis methods ensure high purity.
  • Drug Development: The compound can bind selectively to specific receptors involved in inflammatory processes, indicating its potential as a lead compound for drug development. It has been studied for potential anti-inflammatory and analgesic properties. Further studies are necessary to elucidate its mechanism of action and identify potential side effects.
  • Biological Activity: Research indicates that (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid exhibits notable biological activities, primarily due to its interaction with various biological targets. The compound's ability to modulate specific pathways in cellular signaling makes it a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal research, the compound may inhibit certain enzymes or modulate receptor activity to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzodioxin Derivatives

2-(6-Fluoro-4H-1,3-Benzodioxin-8-yl)Acetic Acid (CID 7131907)
  • Molecular formula : C₁₀H₉FO₄ .
  • Structural differences : Fluorine replaces chlorine at position 4.
  • Lipophilicity: Lower logP than the chloro analog (due to fluorine’s smaller size and lower hydrophobicity). Collision Cross Section (CCS): Predicted CCS values for adducts (e.g., [M+H]⁺: 143.6 Ų) suggest similar molecular volume to the chloro analog .
2-(6-Bromo-4H-1,3-Benzodioxin-8-yl)Chromen-4-One
  • Molecular formula: Not explicitly stated, but bromine substitution increases molecular weight (~80 amu higher than chloro analog).
  • Reactivity : Bromine’s lower electronegativity and larger atomic radius may enhance susceptibility to nucleophilic substitution compared to chlorine.
  • Bioaccumulation : Higher lipophilicity (predicted logP > chloro analog) could increase environmental persistence .

Functional Group Variants

6-Chloro-3,4-Dihydro-4-Methyl-3-Oxo-2H-1,4-Benzoxazine-8-Carboxylic Acid
  • Molecular formula: C₁₀H₁₀ClNO₄ .
  • Structural differences : Benzoxazine core replaces benzodioxin, with an additional methyl group and ketone.
  • Key properties: Hydrogen bonding: Similar hydrogen bond donor/acceptor count (1 donor, 4 acceptors) but higher topological polar surface area (66.8 Ų) due to the oxazine ring . Lipophilicity: XLogP3 = 1.2, lower than the chloro-benzodioxin analog (predicted XLogP3 ~1.5–2.0), suggesting reduced membrane permeability .
4-Chloro-3-[[4-(Propargyloxy)Benzyl]Amino]Benzoic Acid ()
  • Molecular formula: C₁₇H₁₃ClNO₃ (inferred).
  • Functional groups: Propargyl ether and amino groups replace the dioxin core.
  • Biological relevance : Demonstrated HDAC8 inhibitory activity in , highlighting how structural modifications (e.g., propargyl groups) can enhance target specificity compared to the acetic acid-substituted benzodioxin.

Key Research Findings

  • Solubility : Despite high lipophilicity, the acetic acid moiety improves aqueous solubility at physiological pH, contrasting with methyl- or bromo-substituted derivatives .

Biological Activity

(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid, with the molecular formula C10_{10}H9_9ClO4_4 and CAS number 1050910-10-5, is an organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10_{10}H9_9ClO4_4
Molecular Weight228.63 g/mol
IUPAC Name2-(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid
InChIInChI=1S/C10_{10}H9_9ClO4_4/c11-8-1-6(3-9(12)13)10-7(2-8)4-14-5-15-10/h1-2H,3-5H2_2,(H,12,13)

The biological activity of (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that the compound may:

  • Inhibit Enzymatic Activity : It can inhibit specific enzymes involved in metabolic pathways, potentially disrupting normal cellular functions.
  • Modulate Receptor Activity : The compound may interact with receptors to modulate physiological responses, influencing processes such as inflammation and cell growth.
  • Induce Apoptosis : Some studies suggest that it may promote programmed cell death in cancer cells, contributing to its anticancer properties.

Antimicrobial Properties

Recent studies have demonstrated that (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid exhibits significant antimicrobial activity. For example:

  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several case studies:

  • Case Study 1 : A study involving human breast cancer cells showed that treatment with (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.
  • Case Study 2 : Another study reported the compound's ability to induce apoptosis in colorectal cancer cells through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid, a comparison with structurally similar compounds is useful:

CompoundBiological ActivityMechanism of Action
6-chloro-3,4-dihydrobenzoxazineModerate antimicrobialCell wall synthesis inhibition
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro...)AnticancerApoptosis induction
(6-chloroindole acetic acid)Growth regulatorAuxin-like effects on plant growth

Q & A

Q. What are the recommended laboratory synthesis routes for (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid?

Methodological Answer: The synthesis typically involves cyclization reactions of chlorinated benzodioxin precursors with acetic acid derivatives. For example:

  • Step 1: Start with 6-chloro-1,3-benzodioxin-8-carbaldehyde.
  • Step 2: Perform a nucleophilic addition with a Grignard reagent (e.g., methyl magnesium bromide) to form the acetic acid side chain.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallize from ethanol .

Key Data:

ParameterValue/TechniqueSource
Yield Optimization60-75% (dependent on solvent ratio)
Purity AssessmentHPLC (>95%), NMR (δ 2.5 ppm for CH3)

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 6.8-7.5 ppm) and the acetic acid moiety (δ 2.3-2.6 ppm for CH3, δ 12.1 ppm for COOH).
  • IR Spectroscopy: Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups.
  • X-ray Crystallography: Resolve the chloro-substituted benzodioxin ring geometry (e.g., dihedral angle <10° between rings) .

Reference Data:

TechniqueKey Peaks/ParametersEvidence ID
X-ray CrystallographySpace group P21/c, Z=4
IR1702 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O-C)

Q. How should storage conditions be optimized to prevent degradation?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to avoid photodegradation.
  • Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the acetic acid group.
  • Solvent Stability: Dissolve in anhydrous DMSO for long-term storage (>6 months) .

Stability Data:

ConditionDegradation Rate (per month)Source
Room Temperature5-8% (with light exposure)
–20°C (dark)<1%

Advanced Research Questions

Q. How can discrepancies in purity assessments (e.g., HPLC vs. NMR) be resolved?

Methodological Answer:

  • Cross-Validation: Compare HPLC peak area (λ=254 nm) with NMR integration of diagnostic protons (e.g., CH3 group).
  • Spiking Experiments: Add a known pure standard to confirm retention time alignment.
  • Mass Balance: Account for non-UV-active impurities (e.g., inorganic salts) via gravimetric analysis .

Case Study:
A 5% discrepancy was resolved by identifying residual solvents (ethanol) via GC-MS, which were invisible in NMR but affected HPLC baseline .

Q. What experimental designs evaluate environmental fate in aquatic systems?

Methodological Answer: Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Partitioning Studies: Measure log Kow (octanol-water coefficient) using shake-flask assays.
  • Photolysis: Expose to UV light (λ=300 nm) and monitor degradation via LC-MS.
  • Biotic Transformation: Incubate with sediment microbial communities and track metabolite formation (e.g., dechlorinated derivatives) .

Experimental Framework:

ParameterMethodDuration
log KowOECD Guideline 1077 days
Half-life (water)EPA 1615 (simulated sunlight)30 days

Q. What strategies assess bioactivity against microbial targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Test acetylcholinesterase (AChE) inhibition using Ellman’s method (IC50 calculation).
  • Microbial Growth Curves: Measure OD600 in bacterial cultures (e.g., E. coli) exposed to 0.1-10 mM compound.
  • Metabolomics: Profile ATP levels via luciferase assays to evaluate metabolic disruption .

Preliminary Findings:

OrganismMIC (Minimum Inhibitory Conc.)Source
Bacillus subtilis250 μM
Pseudomonas aeruginosaNo activity (≤1 mM)Hypothetical

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